molecular formula C20H17BrClNO2 B11963011 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide CAS No. 853330-88-8

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B11963011
CAS No.: 853330-88-8
M. Wt: 418.7 g/mol
InChI Key: HBZYOFIDYKKQIQ-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, furyl compounds, and 3-chloro-4-methylphenyl derivatives. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction introduces the acyl group into the aromatic ring.

    Amidation: The formation of the amide bond between the carboxylic acid derivative and the amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts such as Lewis acids in Friedel-Crafts reactions.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide: Similar structure but lacks the methyl group.

    3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methylphenyl)propanamide: Similar structure but lacks the chlorine atom.

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which may confer specific chemical properties and reactivity.

Properties

CAS No.

853330-88-8

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chloro-4-methylphenyl)propanamide

InChI

InChI=1S/C20H17BrClNO2/c1-13-2-7-16(12-18(13)22)23-20(24)11-9-17-8-10-19(25-17)14-3-5-15(21)6-4-14/h2-8,10,12H,9,11H2,1H3,(H,23,24)

InChI Key

HBZYOFIDYKKQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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